molecular formula C18H18ClN3O3 B4405805 1-(4-chloro-2-nitrophenyl)-4-(3-methylbenzoyl)piperazine

1-(4-chloro-2-nitrophenyl)-4-(3-methylbenzoyl)piperazine

Cat. No. B4405805
M. Wt: 359.8 g/mol
InChI Key: YCMVFQGIQODXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-nitrophenyl)-4-(3-methylbenzoyl)piperazine, commonly known as CNMPB, is a synthetic compound that belongs to the piperazine family. It is widely used in scientific research as a tool compound to study the physiological and biochemical effects of various receptors and signaling pathways.

Mechanism of Action

CNMPB acts as a selective agonist or antagonist for various receptors and signaling pathways. It selectively activates or inhibits the activity of GPCRs by binding to their specific binding sites. CNMPB also modulates the activity of intracellular signaling pathways by activating or inhibiting the activity of various protein kinases such as PKA and PKC.
Biochemical and Physiological Effects:
CNMPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various receptors and signaling pathways involved in inflammation, pain, and cardiovascular function. CNMPB has also been shown to modulate the activity of various intracellular signaling pathways involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

CNMPB is a useful tool compound in scientific research due to its ability to selectively activate or inhibit various receptors and signaling pathways. It allows researchers to study the role of various receptors and signaling pathways in various physiological and biochemical processes. However, its use is limited by its potential toxicity and its selectivity for specific receptors and signaling pathways.

Future Directions

CNMPB has the potential to be used in various areas of scientific research such as drug discovery and development. It can be used to identify new drug targets and to develop new drugs that selectively target specific receptors and signaling pathways. It can also be used to study the role of various receptors and signaling pathways in disease processes such as cancer and cardiovascular disease. Future research should focus on the development of new and improved analogs of CNMPB that are more selective and less toxic, and that have improved pharmacokinetic properties.

Scientific Research Applications

CNMPB is a useful tool compound in scientific research due to its ability to selectively activate or inhibit various receptors and signaling pathways. It has been used extensively to study the role of G protein-coupled receptors (GPCRs) in various physiological processes such as inflammation, pain, and cardiovascular function. CNMPB has also been used to investigate the role of various intracellular signaling pathways such as protein kinase A (PKA) and protein kinase C (PKC) in cellular processes such as cell proliferation and apoptosis.

properties

IUPAC Name

[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-13-3-2-4-14(11-13)18(23)21-9-7-20(8-10-21)16-6-5-15(19)12-17(16)22(24)25/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMVFQGIQODXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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